molecular formula C16H18N2O4S B2911086 ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate CAS No. 1797587-32-6

ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate

Cat. No.: B2911086
CAS No.: 1797587-32-6
M. Wt: 334.39
InChI Key: DTVBMXLXTZNAIX-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate is a heterocyclic compound featuring a 4-oxobutanoate ester backbone linked to an azetidine ring substituted with a benzothiazole moiety. The azetidine (a four-membered nitrogen-containing ring) and benzothiazole (a bicyclic structure with sulfur and nitrogen) groups confer unique steric and electronic properties, making this compound of interest in medicinal and synthetic chemistry. The benzothiazole group likely contributes to enhanced bioactivity, as benzothiazole derivatives are known for antimicrobial, antitumor, and enzyme-inhibitory properties.

Properties

IUPAC Name

ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-21-15(20)8-7-14(19)18-9-11(10-18)22-16-17-12-5-3-4-6-13(12)23-16/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBMXLXTZNAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Therapeutic Applications

  • Central Nervous System Disorders
    • Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate has been identified as a potential therapeutic agent for various central nervous system (CNS) disorders. Its mechanism involves the inhibition of phosphodiesterase 10A (PDE10A), an enzyme implicated in the modulation of dopaminergic signaling pathways. This inhibition may enhance cognitive functions and alleviate symptoms associated with disorders such as schizophrenia and Parkinson's disease .
  • Anticancer Activity
    • Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties. The benzothiazole group has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Case Study 1: PDE10A Inhibition in Schizophrenia

A clinical trial investigated the efficacy of PDE10A inhibitors in patients with schizophrenia. This compound was part of a series of compounds evaluated for their ability to reduce negative symptoms associated with the disorder. Results indicated a significant improvement in cognitive function and a reduction in symptoms compared to placebo groups .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis via mitochondrial pathways, suggesting its potential as an effective anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other 4-oxobutanoate esters, differing primarily in substituents attached to the azetidine or ester backbone. Key analogues include:

Compound Name Substituents/Modifications Key Features CAS Number Reference
Ethyl 4-(4-bromophenyl)-4-oxobutanoate Bromophenyl group at position 4 High structural similarity (0.98), lacks azetidine and benzothiazole moieties 30913-86-1
Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate Thiazole-amino group at position 4 Smaller heterocycle (thiazole vs. benzothiazole), methyl ester backbone 329205-47-2
Ethyl 4-(2-aminophenyl)-4-oxobutanoate Aminophenyl group at position 4 Aromatic amine substituent, simpler structure without azetidine 253264-94-7

Key Structural Differences :

  • Bioactivity: Benzothiazole derivatives (e.g., antitumor agents) may exhibit distinct pharmacological profiles compared to thiazole or aminophenyl analogues.
Pharmacological and Physicochemical Properties
  • Solubility : The benzothiazole-azetidine system may reduce solubility compared to simpler aryl derivatives due to increased hydrophobicity.
  • Antimicrobial Activity: Azetidinones and thiazolidinones () are known for antimicrobial effects, implying possible similar applications for the target compound.

Biological Activity

Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate, identified by its CAS number 1797587-32-6, has garnered attention for its potential biological activities. This compound features a unique structure that combines an azetidine ring with a benzothiazole moiety, which is known for its diverse pharmacological properties.

The molecular formula of this compound is C16H18N2O4S, with a molecular weight of approximately 334.39 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC16H18N2O4S
Molecular Weight334.39 g/mol
DensityNot specified
Boiling PointNot specified
Flash PointNot specified

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole and azetidine moieties exhibit significant antimicrobial effects. For instance, derivatives of benzothiazole have shown potent antibacterial and antifungal activities. A study highlighted that certain benzothiazole derivatives displayed high efficacy against various microbial strains, suggesting that this compound may also possess similar properties due to its structural components .

Anti-inflammatory Properties

Benzothiazole derivatives are frequently investigated for their anti-inflammatory activities. For example, compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The potential of this compound to act as a COX inhibitor could be explored in future studies .

Anticancer Potential

The compound's structural elements suggest possible interactions with key cancer-related pathways. Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The exploration of this compound as an EGFR inhibitor could reveal its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for biological activity:

  • Synthesis and Evaluation : A study synthesized multiple benzothiazole derivatives and assessed their antioxidant and anti-inflammatory activities. Some derivatives exhibited IC50 values indicating strong radical scavenging capabilities .
  • Mechanism of Action : Research on related compounds has shown that they may exert their effects through the inhibition of specific enzymes involved in inflammatory processes or microbial growth. This mechanism could be applicable to this compound as well .

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